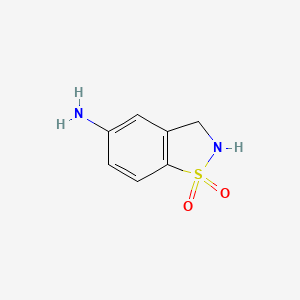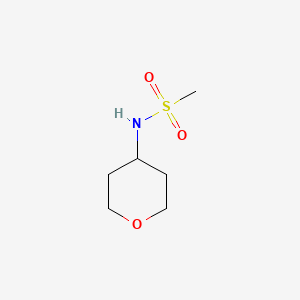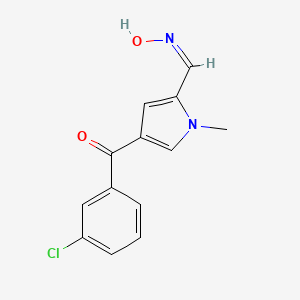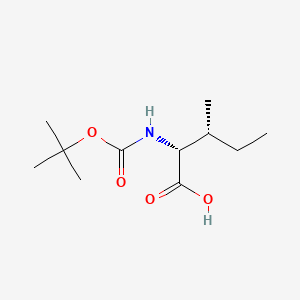
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential application in various research fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Microwave Assisted Synthesis of Pyrimidine Derivatives
Chaudhary et al. (2012) conducted a study on the synthesis of novel pyrimidine derivatives, including compounds related to 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol. They explored microwave-assisted methods, which provided rapid reaction rates and cleaner conditions. The research demonstrated significant analgesic activity in some of these compounds and further evaluated their ulcerogenic activity, finding promising results for certain derivatives (Chaudhary et al., 2012).
Synthesis and Structural Analysis
E. H. Chukhajian and colleagues (2020) explored synthetic routes to produce compounds like 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol. They examined the Stevens rearrangement of quaternary ammonium salts, which led to the formation of various bromophenyl and methylphenyl derivatives. This study provided insights into the structural and synthesis aspects of similar compounds (E. H. Chukhajian et al., 2020).
Hydrogen-Bonding Patterns in Enaminones
A study by Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, including analogs of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol. They characterized these compounds by their intra- and intermolecular hydrogen bonding, which led to the formation of centrosymmetric dimers and further stabilization of the crystal structures (Balderson et al., 2007).
Amination of Meso-bromophenyl(polyalkyl)porphyrins
Artamkina et al. (2008) synthesized meso-bromophenylporphyrins and studied their amination with cyclic secondary amines, including hydroxypiperidines. This research is significant for understanding the reactions and yields of compounds related to 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol, providing valuable information on the synthesis and properties of these compounds (Artamkina et al., 2008).
properties
IUPAC Name |
4-(4-bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c22-18-8-6-17(7-9-18)21(26)11-14-25(15-12-21)20-23-13-10-19(24-20)16-4-2-1-3-5-16/h1-10,13,26H,11-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSEFFLQXUPBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3=NC=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)




![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)
![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)
![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

